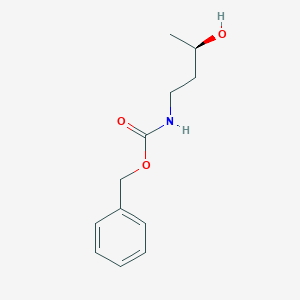
(2R)-N-Cbz-4-Aminobutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-N-Cbz-4-Aminobutan-2-ol: is a chiral compound with significant importance in organic synthesis and medicinal chemistry. The compound features a benzyl carbamate (Cbz) protecting group attached to the nitrogen atom and a hydroxyl group on the second carbon of a four-carbon chain. Its stereochemistry is defined by the (2R) configuration, indicating the spatial arrangement of its substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-N-Cbz-4-Aminobutan-2-ol typically involves the protection of the amine group followed by the introduction of the hydroxyl group. One common method is the reduction of (2R)-N-Cbz-4-aminobutan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is carried out in an appropriate solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may include steps such as crystallization and purification using chromatographic techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2R)-N-Cbz-4-Aminobutan-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: The compound can be reduced to form primary amines or alcohols using reducing agents like LiAlH4.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in THF at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH) in DMF.
Major Products:
Oxidation: (2R)-N-Cbz-4-aminobutan-2-one.
Reduction: (2R)-N-Cbz-4-aminobutan-1-ol.
Substitution: (2R)-N-Cbz-4-alkoxybutan-2-ol.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2R)-N-Cbz-4-Aminobutan-2-ol is used as a chiral building block in the synthesis of various complex molecules. Its protected amine group allows for selective reactions at other functional groups.
Biology: In biological research, this compound serves as a precursor for the synthesis of peptides and peptidomimetics. The Cbz protecting group is commonly used in peptide synthesis to protect the amine functionality during coupling reactions.
Medicine: The compound is utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs. Its stereochemistry is crucial for the biological activity of the resulting compounds.
Industry: In the industrial sector, this compound is employed in the production of fine chemicals and intermediates for various applications, including agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of (2R)-N-Cbz-4-Aminobutan-2-ol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, influencing their activity. The Cbz protecting group can be selectively removed under mild conditions, allowing the free amine to participate in further reactions.
Vergleich Mit ähnlichen Verbindungen
(2S)-N-Cbz-4-Aminobutan-2-ol: The enantiomer of (2R)-N-Cbz-4-Aminobutan-2-ol with opposite stereochemistry.
N-Cbz-4-Aminobutan-2-one: The ketone analog of this compound.
N-Cbz-4-Aminobutan-1-ol: The primary alcohol analog of this compound.
Uniqueness: The (2R) configuration of this compound imparts specific stereochemical properties that are essential for its use in chiral synthesis. Its ability to undergo selective reactions while maintaining the integrity of the Cbz protecting group makes it a valuable intermediate in various synthetic pathways.
Eigenschaften
Molekularformel |
C12H17NO3 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
benzyl N-[(3R)-3-hydroxybutyl]carbamate |
InChI |
InChI=1S/C12H17NO3/c1-10(14)7-8-13-12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3,(H,13,15)/t10-/m1/s1 |
InChI-Schlüssel |
OOAUELNSZVJUDM-SNVBAGLBSA-N |
Isomerische SMILES |
C[C@H](CCNC(=O)OCC1=CC=CC=C1)O |
Kanonische SMILES |
CC(CCNC(=O)OCC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


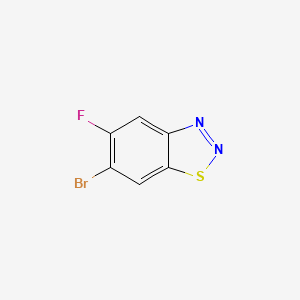
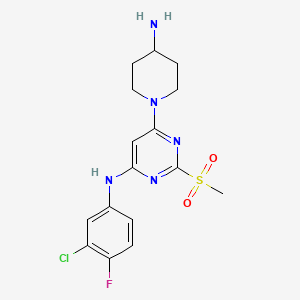
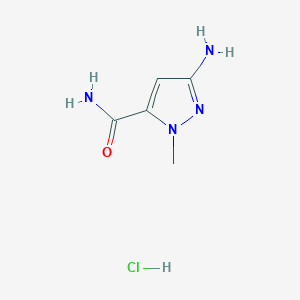
![2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13497114.png)
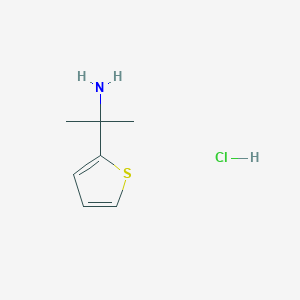
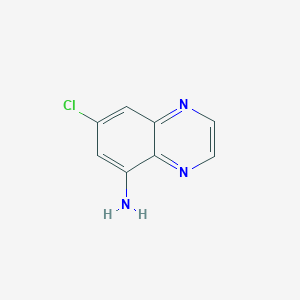
![Ethyl 7-hydroxy-[1,3]thiazolo[5,4-c]pyridine-6-carboxylate](/img/structure/B13497146.png)
![9,9-Dimethyl-5-oxa-2,7-diazaspiro[3.5]nonan-6-one](/img/structure/B13497151.png)
![rac-2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, trans](/img/structure/B13497154.png)
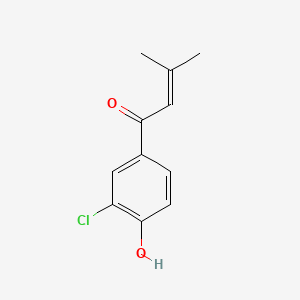
![Triethylamine 3-((Z)-5-chloro-2-(((E)-3-((5-chloro-3-(3-sulfonatopropyl)benzo[d]thiazol-3-ium-2-yl)methylene)-2,5,5-trimethylcyclohex-1-en-1-yl)methylene)benzo](/img/structure/B13497169.png)
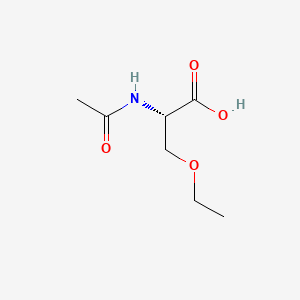
![3-[(3-Bromophenyl)sulfanyl]benzonitrile](/img/structure/B13497182.png)
![{6,7,8,9-Tetrahydro-5h-benzo[7]annulen-5-yl}methanol](/img/structure/B13497187.png)
